molecular formula C28H24N2O3 B5916701 4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide

4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5916701
M. Wt: 436.5 g/mol
InChI Key: YSXHFKMMPFVZQW-NLRVBDNBSA-N
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Description

4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a naphthalene ring, a methylaniline group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Formation of the Naphthalene Intermediate: The naphthalene ring is functionalized through a series of reactions, including nitration, reduction, and acylation.

    Coupling with Methylaniline: The functionalized naphthalene intermediate is then coupled with 4-methylaniline under specific conditions to form the desired product.

    Formation of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and amide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methylphenyl)benzamide
  • 4-methoxy-N-(4-methylanilino)benzamide

Uniqueness

4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific structural features, including the presence of both a naphthalene ring and a methylaniline group. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c1-19-10-14-23(15-11-19)29-28(32)26(30-27(31)21-12-16-24(33-2)17-13-21)18-22-8-5-7-20-6-3-4-9-25(20)22/h3-18H,1-2H3,(H,29,32)(H,30,31)/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXHFKMMPFVZQW-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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